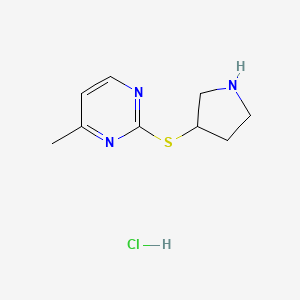

4-Methyl-2-(pyrrolidin-3-ylthio)pyrimidine hydrochloride

CAS No.: 1420888-78-3

Cat. No.: VC3083442

Molecular Formula: C9H14ClN3S

Molecular Weight: 231.75 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1420888-78-3 |

|---|---|

| Molecular Formula | C9H14ClN3S |

| Molecular Weight | 231.75 g/mol |

| IUPAC Name | 4-methyl-2-pyrrolidin-3-ylsulfanylpyrimidine;hydrochloride |

| Standard InChI | InChI=1S/C9H13N3S.ClH/c1-7-2-5-11-9(12-7)13-8-3-4-10-6-8;/h2,5,8,10H,3-4,6H2,1H3;1H |

| Standard InChI Key | WZHDYLAPTNHSHY-UHFFFAOYSA-N |

| SMILES | CC1=NC(=NC=C1)SC2CCNC2.Cl |

| Canonical SMILES | CC1=NC(=NC=C1)SC2CCNC2.Cl |

Introduction

Chemical Identity and Basic Properties

4-Methyl-2-(pyrrolidin-3-ylthio)pyrimidine hydrochloride is a substituted pyrimidine derivative with a thioether linkage to a pyrrolidine ring. The compound exists as a hydrochloride salt, which enhances its solubility in aqueous solutions compared to its free base form. The basic physicochemical properties of this compound are summarized in Table 1.

Table 1: Basic Identification and Properties of 4-Methyl-2-(pyrrolidin-3-ylthio)pyrimidine Hydrochloride

| Property | Value |

|---|---|

| CAS Number | 1420888-78-3 |

| Molecular Formula | C₉H₁₄ClN₃S |

| Molecular Weight | 231.75 g/mol |

| SMILES Code | CC1=NC(SC2CNCC2)=NC=C1.[H]Cl |

| MDL Number | MFCD24381061 |

| Standard Purity (Commercial) | ≥95% |

The compound consists of a pyrimidine ring with a methyl group at the 4-position and a pyrrolidin-3-ylthio substituent at the 2-position, forming a salt with hydrochloric acid .

Structural Characteristics and Chemical Features

The structure of 4-Methyl-2-(pyrrolidin-3-ylthio)pyrimidine hydrochloride consists of three key components: a pyrimidine heterocycle, a pyrrolidine ring, and a thioether linkage. The pyrimidine ring provides aromatic character and potential for hydrogen bonding interactions through its nitrogen atoms. The compound's molecular structure reveals important features that dictate its chemical behavior and potential applications.

Key Structural Elements

-

4-Methylpyrimidine core: A six-membered aromatic heterocycle with two nitrogen atoms

-

Thioether linkage (C-S-C): Connects the pyrimidine and pyrrolidine rings

-

Pyrrolidine moiety: A five-membered saturated nitrogen-containing ring

-

Hydrochloride salt: Protonated form enhancing water solubility

The pyrrolidine ring contributes basic properties, while the thioether linkage offers additional sites for potential metabolic processing or chemical modification .

Functional Groups and Reactivity Patterns

The compound contains several functional groups that contribute to its chemical reactivity:

-

The pyrimidine nitrogen atoms can participate in hydrogen bonding and serve as weak bases

-

The tertiary amine in the pyrrolidine ring acts as a base and potential site for salt formation

-

The thioether linkage offers unique electronic properties and potential for oxidation

-

The methyl group provides lipophilicity and potential sites for metabolic oxidation

These structural attributes influence its physicochemical properties and potential biological interactions .

Physical and Chemical Characteristics

4-Methyl-2-(pyrrolidin-3-ylthio)pyrimidine hydrochloride typically exists as a crystalline solid at room temperature. As a hydrochloride salt, it exhibits enhanced water solubility compared to its free base form, which is a common property of pharmaceutical compounds formulated as hydrochloride salts.

Solubility and Stability

The hydrochloride salt form significantly influences the compound's solubility profile:

-

Enhanced water solubility compared to the free base

-

Moderate solubility in polar organic solvents such as alcohols

-

Limited solubility in non-polar organic solvents such as hexanes and toluene

The stability of the compound is influenced by the presence of the thioether linkage, which may be susceptible to oxidation under certain conditions. Proper storage recommendations typically include protection from light, moisture, and oxidizing agents .

Analytical Identification Methods

Several analytical techniques can be employed for the identification and characterization of 4-Methyl-2-(pyrrolidin-3-ylthio)pyrimidine hydrochloride. These techniques provide crucial data for confirming the compound's identity, purity, and structural integrity.

Spectroscopic Characterization

Spectroscopic techniques provide valuable information about the compound's structure:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the pyrimidine aromatic protons, the methyl group, and the pyrrolidine ring protons. ¹³C NMR would reveal the carbon framework.

-

Infrared (IR) Spectroscopy: Would show characteristic absorption bands for C=N stretching in the pyrimidine ring, C-S stretching for the thioether linkage, and N-H stretching for the pyrrolidine nitrogen.

-

Mass Spectrometry (MS): Would provide molecular weight confirmation and fragmentation patterns characteristic of the structure .

Chromatographic Analysis

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are valuable for purity determination and quality control. These methods would typically utilize reversed-phase columns for HPLC analysis, with appropriate mobile phase compositions to achieve effective separation from potential impurities or synthetic byproducts .

Comparison with Related Compounds

Understanding 4-Methyl-2-(pyrrolidin-3-ylthio)pyrimidine hydrochloride in the context of structurally related compounds provides valuable insights into its unique characteristics and potential applications.

Structural Analogs

Several structurally related compounds provide informative comparisons:

-

4-Methyl-2-[(3S)-pyrrolidin-3-yl]pyrimidine: This compound differs in having a direct C-C bond between the pyrimidine and pyrrolidine rings instead of a thioether linkage. This structural difference would significantly impact the conformational flexibility and electronic properties of the molecule .

-

4-Methyl-2-((S)-pyrrolidin-3-yloxy)-pyridine hydrochloride: This analog features an oxygen linkage instead of sulfur and contains a pyridine ring rather than a pyrimidine. These differences would result in distinct hydrogen bonding capabilities and electronic distributions .

-

Methyl-2-(5-substituted pyrrolidin-3-ylthio)carbapenems: These compounds share the pyrrolidin-3-ylthio moiety but incorporate it into significantly different scaffolds, highlighting the versatility of this structural component in medicinal chemistry .

The different linkages (direct C-C, C-O, or C-S) between the heterocycles significantly affect the compounds' three-dimensional structure, lipophilicity, and potential biological interactions .

Research Significance and Future Prospects

4-Methyl-2-(pyrrolidin-3-ylthio)pyrimidine hydrochloride represents an interesting chemical entity with potential significance in both chemical research and drug discovery efforts.

Current Research Context

The compound belongs to a broader class of functionalized pyrimidines that continue to attract significant research interest. Pyrimidine-based compounds have demonstrated diverse biological activities, including:

-

Anticancer properties through various mechanisms, such as kinase inhibition

-

Antimicrobial activities against both bacterial and fungal pathogens

-

Anti-inflammatory effects through modulation of various signaling pathways

-

Neurological applications, including potential treatments for cognitive disorders

Future Research Directions

Potential future investigations involving 4-Methyl-2-(pyrrolidin-3-ylthio)pyrimidine hydrochloride might focus on:

-

Structure-Activity Relationship Studies: Systematic modifications of the core structure to identify optimal substitution patterns for specific biological activities

-

Medicinal Chemistry Applications: Development of derivatives with enhanced drug-like properties

-

Synthetic Methodology: Development of improved synthetic routes for the preparation of the compound and related analogs

-

Materials Science Applications: Exploration of potential applications in materials science, leveraging the compound's structural features

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume